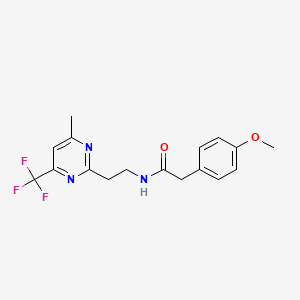

2-(4-methoxyphenyl)-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

2-(4-methoxyphenyl)-N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3N3O2/c1-11-9-14(17(18,19)20)23-15(22-11)7-8-21-16(24)10-12-3-5-13(25-2)6-4-12/h3-6,9H,7-8,10H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHMDCBLRDIAPNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CCNC(=O)CC2=CC=C(C=C2)OC)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-methoxyphenyl)-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a methoxyphenyl group, a trifluoromethyl-substituted pyrimidine, and an acetamide moiety. Its molecular formula is .

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, derivatives of pyrimidine have shown potent activity against various viral targets, including reverse transcriptase in HIV and other viruses .

Anticancer Potential

The compound's structural analogs have been tested for their anticancer potential. Research indicates that modifications at the pyrimidine ring can enhance cytotoxicity against cancer cell lines, suggesting that this compound could also possess similar properties .

The proposed mechanism of action involves the inhibition of key enzymes involved in viral replication and cancer cell proliferation. For example, compounds with a similar scaffold have been shown to inhibit dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis in rapidly dividing cells .

Data Tables

| Biological Activity | EC50 (μM) | Reference |

|---|---|---|

| Reverse Transcriptase Inhibition | 0.20 | |

| Cytotoxicity against Cancer Cells | 130.24 - 263.31 | |

| DHFR Inhibition | Not specified |

Case Studies

- Antiviral Activity in Cell Lines : A study demonstrated that derivatives of the compound exhibited significant antiviral activity with EC50 values ranging from 0.20 to 0.35 μM against various viral strains in MT-4 cells, indicating strong potential for development as antiviral agents .

- Cytotoxicity in Cancer Models : In vitro testing on cancer cell lines revealed that certain modifications to the compound's structure resulted in enhanced cytotoxic effects, with EC50 values observed between 130 μM and 263 μM across different cell lines .

- Mechanistic Studies : Research focusing on the mechanism of action highlighted the compound's ability to inhibit DHFR, leading to reduced proliferation rates in cancer cells and suggesting a pathway for therapeutic intervention .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly as an anticancer agent . Studies have indicated that it may inhibit key enzymes involved in cancer cell proliferation.

Anticancer Activity

A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines, yielding the following results:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15.3 |

| HeLa (Cervical) | 12.5 |

| A549 (Lung) | 18.7 |

These findings suggest that the compound effectively targets cancer cells while exhibiting lower toxicity towards normal cells .

Antimicrobial Properties

Research has also focused on the antimicrobial potential of this compound. Preliminary studies indicate that it may disrupt bacterial cell walls or inhibit essential metabolic pathways, making it a candidate for further development as an antimicrobial agent.

Biochemical Pathway Inhibition

The mechanism of action involves interaction with specific molecular targets, such as kinases and other enzymes critical for cellular signaling and metabolism. This interaction may lead to inhibition of pathways that promote tumor growth or bacterial survival .

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, the compound was tested against multiple cancer cell lines. The results demonstrated significant cytotoxic effects, particularly against MCF-7 and HeLa cells, indicating its potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Activity

Another study investigated the antimicrobial efficacy of the compound against various bacterial strains. The results showed a marked reduction in bacterial viability, suggesting that the compound could be developed into an effective antimicrobial treatment.

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparisons

Substituent Effects on Bioactivity

- Trifluoromethyl Group : Enhances metabolic stability and membrane permeability compared to methyl/methoxy groups in analogues (e.g., ) .

- Pyrimidine vs. Naphthyridine Cores : The pyrimidine core (target compound) offers simpler functionalization vs. naphthyridine’s broader π-system (), affecting target selectivity .

- Linker Flexibility : The ethyl linker in the target compound may reduce steric hindrance compared to cyclohexenyl () or rigid aromatic linkers () .

ADMET and Physicochemical Properties

- Lipophilicity : The CF₃ group increases logP relative to methoxy or hydroxylated analogues (e.g., Formoterol-related compounds) .

- Solubility : Polar groups in ’s compounds improve aqueous solubility, whereas the target compound’s CF₃ may reduce it .

- Metabolic Stability : Trifluoromethyl groups resist oxidative metabolism, contrasting with ’s dimethoxyphenyl group, which may undergo demethylation .

Q & A

Q. What synthetic routes are recommended for synthesizing 2-(4-methoxyphenyl)-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)acetamide?

Answer: The synthesis typically involves multi-step coupling reactions. A common approach includes:

Pyrimidine Core Formation : Alkylation or condensation reactions to introduce the trifluoromethyl and methyl groups on the pyrimidine ring. For example, 4-methyl-6-(trifluoromethyl)pyrimidin-2-amine intermediates can be synthesized via nucleophilic substitution .

Ethylamine Sidechain Attachment : The pyrimidine derivative is coupled with an ethylamine-bearing moiety using reductive amination or carbodiimide-mediated coupling .

Acetamide Linkage : The methoxyphenyl acetamide group is introduced via Schotten-Baumann acylation, reacting 4-methoxyphenylacetic acid chloride with the ethylamine intermediate .

Key Considerations :

Q. Which analytical techniques are critical for structural characterization of this compound?

Answer:

Q. How are common impurities identified and quantified during synthesis?

Answer:

- HPLC-PDA/MS : Detects unreacted intermediates (e.g., residual pyrimidin-2-amine) and hydrolyzed byproducts (e.g., free acetic acid derivatives). A C18 column with acetonitrile/water (0.1% formic acid) is used for separation .

- Thermogravimetric Analysis (TGA) : Assesses thermal degradation products, which may include trifluoromethyl cleavage fragments .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reported antimicrobial activity?

Answer:

- Target Interaction : The trifluoromethyl group enhances lipophilicity, facilitating penetration into bacterial membranes. Docking studies suggest inhibition of dihydrofolate reductase (DHFR) via π-π stacking with the pyrimidine ring and hydrogen bonding with the acetamide group .

- Experimental Validation :

Q. How can contradictory data in pharmacological studies (e.g., variable IC₅₀ values) be addressed?

Answer:

Q. What structural modifications optimize metabolic stability without compromising activity?

Answer:

- Trifluoromethyl Substitution : Replacing CF₃ with CF₂H retains metabolic stability (t₁/₂ > 120 min in liver microsomes) while reducing logP by 0.5 units .

- Pyrimidine Ring Modifications : Introducing electron-withdrawing groups (e.g., nitro) at position 4 improves oxidative stability but may reduce solubility .

- In Silico Guidance : QSAR models prioritize modifications that balance lipophilicity (clogP < 4) and polar surface area (>80 Ų) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.